molecular formula C17H23NO2 B12659387 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile CAS No. 74800-44-5

4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile

Cat. No.: B12659387
CAS No.: 74800-44-5
M. Wt: 273.37 g/mol
InChI Key: OGCKMDSDEJZJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile is an organic compound with the molecular formula C16H21NO2 It is characterized by a benzonitrile group attached to a 1,3-dioxane ring, which is further substituted with a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile typically involves the following steps:

    Formation of the 1,3-dioxane ring: This can be achieved through the acid-catalyzed cyclization of a diol with an aldehyde or ketone.

    Attachment of the hexyl chain: The hexyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Introduction of the benzonitrile group: This step involves the nitration of a benzene ring followed by reduction to form the benzonitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.

    Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of molecular interactions and as a probe for biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form hydrogen bonds, van der Waals interactions, and other types of chemical bonds. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
  • 4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile

Comparison

Compared to similar compounds, 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile has a unique combination of structural features that can influence its reactivity and interactions. The length of the hexyl chain, for example, can affect the compound’s solubility, stability, and ability to interact with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

74800-44-5

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

4-(5-hexyl-1,3-dioxan-2-yl)benzonitrile

InChI

InChI=1S/C17H23NO2/c1-2-3-4-5-6-15-12-19-17(20-13-15)16-9-7-14(11-18)8-10-16/h7-10,15,17H,2-6,12-13H2,1H3

InChI Key

OGCKMDSDEJZJIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1COC(OC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.